![molecular formula C22H14ClN3S B12890230 N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine CAS No. 920519-97-7](/img/structure/B12890230.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . This intermediate is then coupled with a quinoline derivative under specific conditions, such as the use of a base like potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole or quinoline rings.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2,4-Disubstituted thiazoles
- Benzo[d]thiazol-2(3H)-one derivatives
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine stands out due to its unique combination of a benzothiazole and quinoline moiety, which imparts a distinct set of biological activities and chemical reactivity .
特性
CAS番号 |
920519-97-7 |
|---|---|
分子式 |
C22H14ClN3S |
分子量 |
387.9 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H14ClN3S/c23-15-7-10-17-18(11-12-24-20(17)13-15)25-16-8-5-14(6-9-16)22-26-19-3-1-2-4-21(19)27-22/h1-13H,(H,24,25) |
InChIキー |
IFTCXKUSJMWVRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


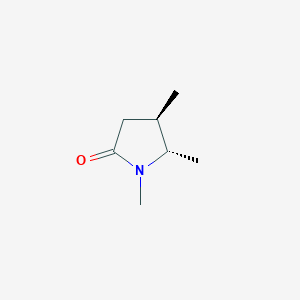
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
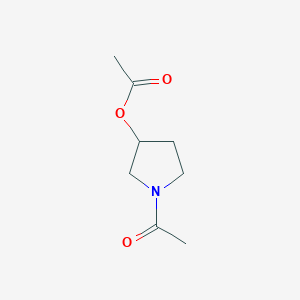
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)
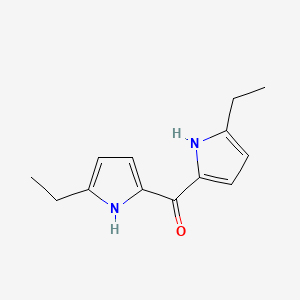
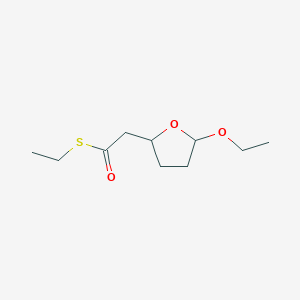
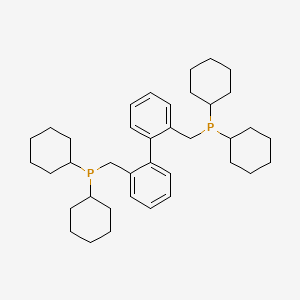
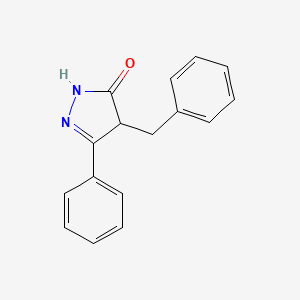
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)



